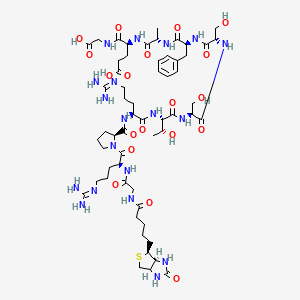
Biotin-Crosstide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biotin-Crosstide is a biotinylated form of the peptide Crosstide. It is primarily used in scientific research as a substrate for protein kinases, particularly Akt (protein kinase B). The compound consists of a biotin molecule attached to a peptide sequence, which allows it to be used in various biochemical assays and detection methods .
準備方法
Synthetic Routes and Reaction Conditions
Biotin-Crosstide is synthesized through a series of peptide coupling reactions. The peptide sequence is assembled using solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The biotin moiety is introduced at the N-terminus of the peptide through a coupling reaction with biotinylated reagents .
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified product is then lyophilized to obtain a stable, dry powder form. The entire process is conducted under stringent quality control to ensure high purity and consistency .
化学反応の分析
Types of Reactions
Biotin-Crosstide primarily undergoes peptide bond formation and cleavage reactions. It can also participate in biotin-streptavidin binding interactions, which are non-covalent but highly specific and strong .
Common Reagents and Conditions
Peptide Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt)
Cleavage Reagents: Trifluoroacetic acid (TFA)
Biotinylation Reagents: Biotin-N-hydroxysuccinimide ester (Biotin-NHS)
Major Products Formed
The major product formed from the synthesis of this compound is the biotinylated peptide itself. During biochemical assays, the biotinylated peptide can form complexes with streptavidin or avidin, which are used for detection and purification purposes .
科学的研究の応用
Biotin-Crosstide is widely used in various scientific research applications:
作用機序
Biotin-Crosstide functions by serving as a substrate for protein kinases. The biotin moiety allows for easy detection and purification through biotin-streptavidin interactions. The peptide sequence is recognized and phosphorylated by specific kinases, which can then be studied to understand kinase activity and regulation .
類似化合物との比較
Similar Compounds
Crosstide: The non-biotinylated form of Biotin-Crosstide, used similarly in kinase assays.
Biotinylated Peptides: Other peptides conjugated with biotin for use in biochemical assays and detection methods.
Uniqueness
This compound is unique due to its specific peptide sequence and biotinylation, which allows for high-affinity binding to streptavidin and subsequent detection. This makes it particularly useful in kinase assays and protein interaction studies, providing a versatile tool for researchers .
特性
分子式 |
C58H91N19O19S |
|---|---|
分子量 |
1390.5 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-(carboxymethylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C58H91N19O19S/c1-29(47(87)69-33(18-19-43(83)84)48(88)66-25-44(85)86)67-50(90)35(23-31-11-4-3-5-12-31)71-51(91)36(26-78)72-52(92)37(27-79)73-54(94)45(30(2)80)75-49(89)32(13-8-20-63-56(59)60)70-53(93)39-15-10-22-77(39)55(95)34(14-9-21-64-57(61)62)68-42(82)24-65-41(81)17-7-6-16-40-46-38(28-97-40)74-58(96)76-46/h3-5,11-12,29-30,32-40,45-46,78-80H,6-10,13-28H2,1-2H3,(H,65,81)(H,66,88)(H,67,90)(H,68,82)(H,69,87)(H,70,93)(H,71,91)(H,72,92)(H,73,94)(H,75,89)(H,83,84)(H,85,86)(H4,59,60,63)(H4,61,62,64)(H2,74,76,96)/t29-,30+,32-,33-,34-,35-,36-,37-,38-,39-,40-,45-,46-/m0/s1 |
InChIキー |
XTOMXFNPGQYTSN-HSVKAJNCSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)O |
正規SMILES |
CC(C(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CCCCC3C4C(CS3)NC(=O)N4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


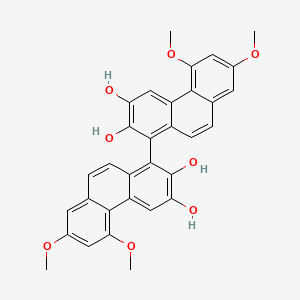


![17-Acetyl-2-(4-methoxyphenyl)-6-methyl-9-oxa-5,7,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaen-4-one](/img/structure/B12380815.png)
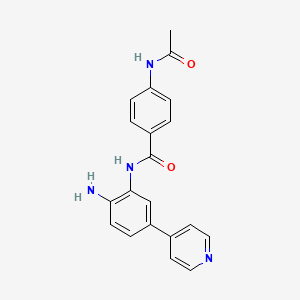
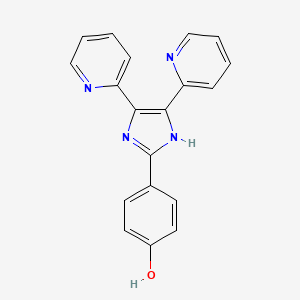
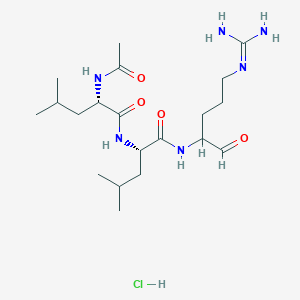
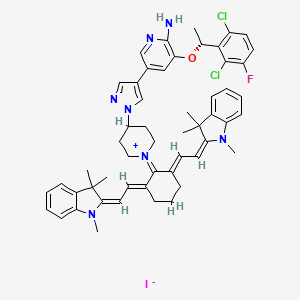

![cyclo[Ala-Thr-Arg-Leu-D-Phe-Pro-Val-Arg-Leu-D-Phe]](/img/structure/B12380851.png)
![2,2-dichloro-N-[3-(3,4-dimethoxyphenyl)phenyl]acetamide](/img/structure/B12380865.png)
![(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12380867.png)


